

(R)-3-Amino-gamma-butyrolactone hydrochloride literature review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(R)-3-Amino-gamma-butyrolactone hydrochloride
Cat. No.:	B595552

[Get Quote](#)

An In-depth Technical Guide on **(R)-3-Amino-gamma-butyrolactone Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-gamma-butyrolactone hydrochloride is a chiral heterocyclic compound of interest in synthetic and medicinal chemistry. As a functionalized lactone, it serves as a valuable chiral building block for the synthesis of more complex molecules, including potential pharmaceutical agents. This technical guide provides a comprehensive review of the available literature on **(R)-3-Amino-gamma-butyrolactone hydrochloride**, focusing on its chemical properties, synthesis, and potential applications. Due to the limited specific data on the (R)-enantiomer, information from related compounds and general synthetic methodologies for chiral γ -butyrolactones is also discussed to provide a broader context for researchers.

Chemical and Physical Properties

(R)-3-Amino-gamma-butyrolactone hydrochloride is the hydrochloride salt of the (R)-enantiomer of 3-aminotetrahydrofuran-2-one. While detailed experimental data in peer-reviewed literature is scarce, information from chemical suppliers provides a general overview of its properties.

Table 1: General Properties of **(R)-3-Amino-gamma-butyrolactone Hydrochloride**

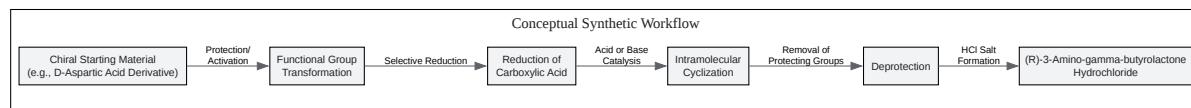
Property	Value	Source
CAS Number	117752-88-2	[1]
Molecular Formula	C ₄ H ₈ CINO ₂	[1]
Molecular Weight	137.57 g/mol	[1]
Appearance	White to off-white solid/powder	N/A
Purity	Typically ≥97% or ≥98%	N/A
Storage	Room temperature, under inert atmosphere	N/A

Table 2: Spectroscopic Data Summary

Detailed, experimentally verified spectroscopic data for **(R)-3-Amino-gamma-butyrolactone hydrochloride** is not readily available in the public domain. However, data for the parent compound, γ -butyrolactone, can provide an indication of the expected spectral features.

Spectroscopy	γ -Butyrolactone (Parent Compound)	Expected Features for (R)-3-Amino-gamma-butyrolactone HCl
^1H NMR	δ ~2.28 (m, 2H), ~2.48 (t, 2H), ~4.34 (t, 2H) (in CDCl_3)	Shifts in the protons adjacent to the amino group and changes in splitting patterns are expected. The presence of the hydrochloride salt may also influence the spectrum.
^{13}C NMR	δ ~22.1, ~27.9, ~69.1, ~177.7 (in CDCl_3)	The carbon bearing the amino group would show a significant shift.
IR	Strong C=O stretch ~1770 cm^{-1} ^{[2][3]}	A strong carbonyl (C=O) stretch is expected. N-H stretching and bending vibrations from the primary amine hydrochloride will also be present.
Mass Spec (EI)	Molecular ion (M^+) at m/z 86 ^[2]	The mass spectrum would show a molecular ion corresponding to the free base ($\text{C}_4\text{H}_7\text{NO}_2$) and fragmentation patterns characteristic of the lactone and amino groups.

Note: The provided spectroscopic data for γ -butyrolactone is for the parent molecule and should be used for reference only.


Synthesis of (R)-3-Amino-gamma-butyrolactone Hydrochloride

A specific, detailed experimental protocol for the synthesis of **(R)-3-Amino-gamma-butyrolactone hydrochloride** is not readily found in peer-reviewed journals. However, general strategies for the enantioselective synthesis of chiral γ -butyrolactones and related compounds

can be adapted. A plausible synthetic route could start from a chiral precursor such as D-aspartic acid or involve the use of chiral catalysts or auxiliaries.

One patent (CN105732543A) describes a one-pot synthesis for the isomeric α -amino- γ -butyrolactone hydrochloride from L-methionine with a reported yield of 72-83%[4]. This process involves the formation of a sulfonium salt, followed by hydroxylation and acidic cyclization. A similar strategy, starting from a suitable chiral precursor, could potentially be developed for the synthesis of the (R)-3-amino isomer.

Below is a conceptual workflow for a potential synthetic route.

[Click to download full resolution via product page](#)

A conceptual workflow for the synthesis of **(R)-3-Amino-gamma-butyrolactone hydrochloride**.

Applications in Research and Drug Development

Chiral γ -butyrolactones are recognized as important intermediates in the synthesis of a variety of biologically active molecules and natural products[5][6][7]. The stereochemistry of these building blocks is often crucial for the biological activity of the final compound.

While specific applications for **(R)-3-Amino-gamma-butyrolactone hydrochloride** are not well-documented, its enantiomer, the (S)-form, is a known key intermediate in the synthesis of the herbicide L-glufosinate-ammonium[8]. Furthermore, studies on the (S)-enantiomer have suggested potential antitumor and anti-inflammatory properties[8]. This highlights the potential of the γ -aminobutyrolactone scaffold in biologically active compounds.

The (R)-enantiomer could serve as a chiral building block in the following areas:

- Asymmetric Synthesis: As a precursor for the synthesis of enantiomerically pure complex molecules.
- Drug Discovery: As a starting material for the development of novel therapeutic agents, where the specific stereochemistry might be essential for targeting biological receptors or enzymes.
- Agrochemicals: For the synthesis of new pesticides or herbicides, where stereochemistry can significantly impact efficacy and selectivity.

Biological Activity and Signaling Pathways

There is currently a lack of published data on the specific biological activity of **(R)-3-Amino-gamma-butyrolactone hydrochloride**. The known biological activities, such as antitumor and anti-inflammatory effects, have been reported for the (S)-enantiomer[8]. Without experimental data, it is not possible to describe any signaling pathways or mechanisms of action for the (R)-form. Further research is needed to investigate the pharmacological profile of this specific enantiomer.

Conclusion

(R)-3-Amino-gamma-butyrolactone hydrochloride is a chiral building block with potential applications in various fields of chemical synthesis. While its basic chemical properties are known, there is a significant gap in the publicly available scientific literature regarding detailed experimental protocols for its synthesis, comprehensive spectroscopic characterization, and its specific biological activities. The information available for its (S)-enantiomer suggests that the γ -aminobutyrolactone scaffold is of interest for developing biologically active compounds. Future research should focus on the development of efficient and well-documented enantioselective synthetic routes to the (R)-enantiomer and a thorough investigation of its pharmacological profile to unlock its full potential in drug discovery and other applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Gamma-butyrolactone | Sigma-Aldrich [sigmaaldrich.com]
- 2. Butyrolactone [webbook.nist.gov]
- 3. Butyrolactone [webbook.nist.gov]
- 4. CN105732543A - Improved synthetic method of alpha-amino-gamma-butyrolactone hydrochloride - Google Patents [patents.google.com]
- 5. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A new entry to asymmetric synthesis of optically active alpha,gamma-substituted gamma-butyrolactones, using a carbohydrate derived amide as both a chiral auxiliary and a proton source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [(R)-3-Amino-gamma-butyrolactone hydrochloride literature review]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b595552#r-3-amino-gamma-butyrolactone-hydrochloride-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com